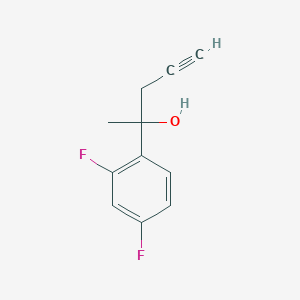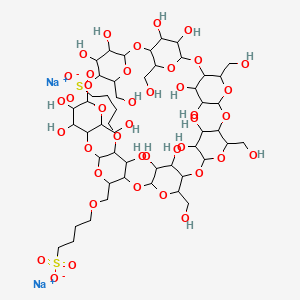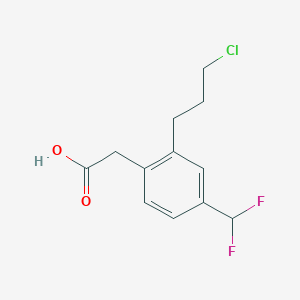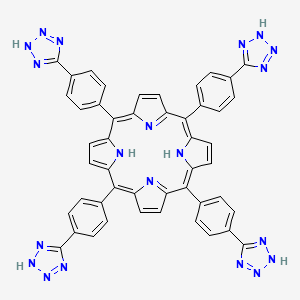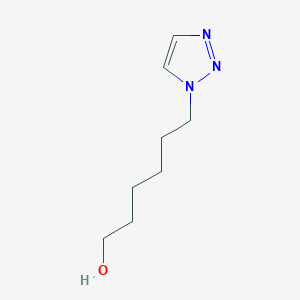
Senecionine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senecionine acetate is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is derived from senecionine, which is produced by plants in the Senecio genus, among others. These compounds are known for their toxic properties, particularly their hepatotoxicity, which can cause liver damage in humans and animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of senecionine acetate involves the acetylation of senecionine. Senecionine itself is typically extracted from plants that produce it naturally. The acetylation process involves reacting senecionine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The extraction of senecionine from plant sources is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Senecionine acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of senecionine N-oxide, which is a common metabolite.
Reduction: Reduction reactions can convert this compound back to senecionine.
Substitution: Various substitution reactions can occur, particularly at the ester group, leading to different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions
Major Products
Oxidation: Senecionine N-oxide
Reduction: Senecionine
Substitution: Various ester derivatives depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Senecionine acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrrolizidine alkaloids and their derivatives.
Biology: Research on this compound helps in understanding the toxicological effects of pyrrolizidine alkaloids on biological systems.
Medicine: Studies focus on the hepatotoxic effects and potential therapeutic applications of this compound.
Industry: It is used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
Wirkmechanismus
Senecionine acetate exerts its effects primarily through the formation of DNA and protein adducts. Upon ingestion, it is metabolized to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and apoptosis. The primary molecular targets include liver cells, where it disrupts normal cellular functions and induces hepatotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Senecionine
- Seneciphylline
- Monocrotaline
- Heliotrine
Comparison
Senecionine acetate is unique due to its acetylated form, which can influence its reactivity and toxicity. Compared to senecionine, this compound may have different pharmacokinetics and metabolic pathways. Seneciphylline and monocrotaline are also pyrrolizidine alkaloids but differ in their specific structures and toxicological profiles .
Eigenschaften
Molekularformel |
C20H27NO6 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
[(1R,4Z,6R,7R,17R)-4-ethylidene-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H27NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,12,16-17H,7-11H2,1-4H3/b14-5-/t12-,16-,17-,20-/m1/s1 |
InChI-Schlüssel |
IVYWMLHULLVCRQ-ORELLFKUSA-N |
Isomerische SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C |
Kanonische SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


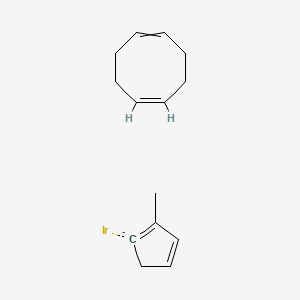




![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
